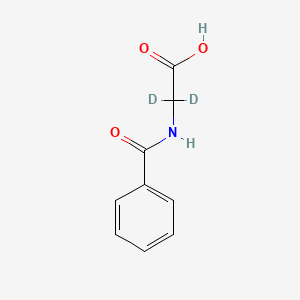
Riboflavine 8-Methyl-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riboflavin-d3, also known as deuterated riboflavin, is a stable isotope-labeled form of riboflavin (vitamin B2). Riboflavin is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. The deuterated form, Riboflavin-d3, is used in scientific research to study the metabolism and pharmacokinetics of riboflavin due to its stable isotope properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-d3 involves the incorporation of deuterium atoms into the riboflavin molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of riboflavin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Riboflavin-d3 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic enrichment. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s structure and isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions: Riboflavin-d3 undergoes various chemical reactions similar to non-deuterated riboflavin. These include:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Substitution: Deuterium atoms in Riboflavin-d3 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed:
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Riboflavin with varying degrees of deuterium substitution
Applications De Recherche Scientifique
Riboflavin-d3 is widely used in scientific research due to its stable isotope properties. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of riboflavin in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of riboflavin.
Nutritional Research: Assists in understanding the role of riboflavin in human health and disease.
Clinical Trials: Used in clinical studies to evaluate the efficacy and safety of riboflavin supplementation.
Industrial Applications: Employed in the development of fortified foods and dietary supplements .
Mécanisme D'action
Riboflavin-d3 functions similarly to riboflavin by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including:
Oxidative Phosphorylation: FMN and FAD are involved in the mitochondrial electron transport chain, which produces ATP.
Antioxidant Defense: FAD is a cofactor for glutathione reductase, which helps maintain the reduced form of glutathione, an important cellular antioxidant.
Metabolism: FMN and FAD are required for the metabolism of carbohydrates, fats, and proteins
Comparaison Avec Des Composés Similaires
Riboflavin-d3 can be compared with other similar compounds, such as:
Riboflavin (Vitamin B2): The non-deuterated form, essential for human health.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin used in various biochemical assays.
Flavin Mononucleotide (FMN): A cofactor derived from riboflavin, involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another cofactor derived from riboflavin, essential for energy production.
Uniqueness: The primary uniqueness of Riboflavin-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated riboflavin .
Propriétés
Formule moléculaire |
C17H20N4O6 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |
Clé InChI |
AUNGANRZJHBGPY-VMNLMVJWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


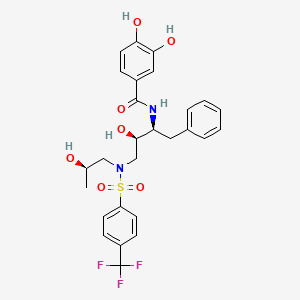
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
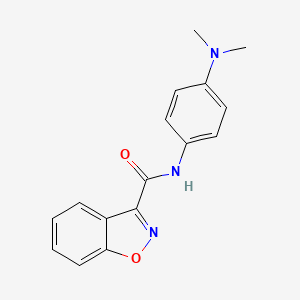
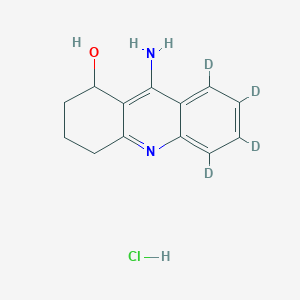
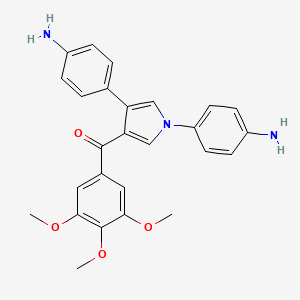
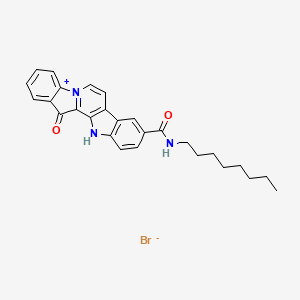
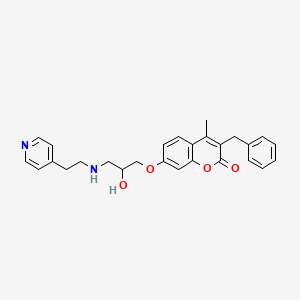

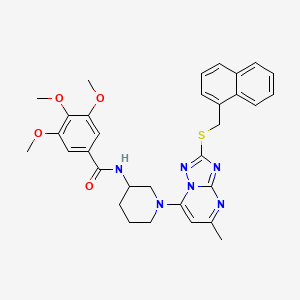


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

